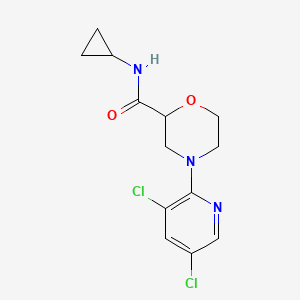![molecular formula C14H17N3O B12231753 1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12231753.png)
1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyanophenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide can be achieved through various methods. One common approach involves the reaction of piperidine with 3-cyanobenzyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate: This compound has a similar structure but differs in the ester functional group, which can influence its reactivity and applications.
1-(4-cyanophenyl)piperidine-4-carboxamide: Another related compound with a different substitution pattern on the phenyl ring, affecting its chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[(3-cyanophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17N3O/c15-9-11-2-1-3-12(8-11)10-17-6-4-13(5-7-17)14(16)18/h1-3,8,13H,4-7,10H2,(H2,16,18) |
InChI Key |
NLZHGGFYAXCENM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12231671.png)
![5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12231674.png)
![2-Ethoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12231676.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12231686.png)
![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide](/img/structure/B12231687.png)
![N-methyl-N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12231693.png)
![3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12231698.png)

![5-Ethyl-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12231741.png)
![4-{4-[(6-Methylpyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12231745.png)
![2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B12231749.png)
![1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12231752.png)
![N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B12231757.png)
